molecular formula C7H11NO B8087541 6-Azaspiro[3.4]octan-2-one

6-Azaspiro[3.4]octan-2-one

Cat. No.: B8087541
M. Wt: 125.17 g/mol
InChI Key: KPUIXMRMQGNMNU-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-2-one is a spirocyclic compound characterized by a fused pyrrolidine-oxetane ring system (spiro[3.4] backbone) with a ketone group at the 2-position. Its molecular formula is C₇H₁₁NO, and it has been synthesized with high purity (≥98%) for research applications . This scaffold is notable for its structural rigidity, which enhances binding selectivity in medicinal chemistry. Derivatives of 6-azaspiro[3.4]octane have demonstrated antibacterial activity against ESKAPE pathogens (Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis), with MIC values in the single-digit µg/mL range .

Properties

IUPAC Name

6-azaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-3-7(4-6)1-2-8-5-7/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUIXMRMQGNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-2-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. For instance, one method involves the use of cyclopentanone and an amine under acidic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing the safety and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Example Synthesis

One reported synthesis method involves dissolving tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in dichloromethane and treating it with trifluoroacetic acid under heat to yield 6-Azaspiro[3.4]octan-2-one .

Chemistry

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical transformations, including:

  • Oxidation : Producing oxo derivatives.
  • Reduction : Yielding amine derivatives.
  • Substitution Reactions : Introducing diverse functional groups into the molecule.

Biology

Research has highlighted its potential biological activities, particularly:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in diseases associated with enzyme dysregulation.
  • Antimicrobial and Antiviral Properties : Initial studies suggest that it may exhibit activity against various pathogens .

Medicine

The most promising application lies in medicinal chemistry, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival. Studies indicate that derivatives of this compound can effectively inhibit EGFR activity, suggesting potential relevance in cancer therapy .

Industry

In industrial applications, this compound is utilized as a precursor for fine chemicals and new materials, contributing to advancements in chemical processes .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation through the EGFR pathway .
  • Inflammatory Disease Models : The compound has shown promise in reducing inflammation markers in models of inflammatory diseases by modulating specific signaling pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the spiro structure can enhance biological activity, leading to more potent derivatives for further development as pharmaceutical agents .

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Spirocyclic Compounds

Compound Structure MIC (µg/mL) Against ESKAPE Pathogens Key Observations
6-Azaspiro[3.4]octane (6a–c) Spiro[3.4], cyclopropane substituents E. cloacae: 1–3; S. aureus: 2–5; E. faecalis: 2–4 Potent against Gram-positive pathogens; weak/no activity against P. aeruginosa
2-Azaspiro[4.4]nonane (6d–e) Spiro[4.4] K. pneumoniae: 8–16; A. baumannii: 16–32 Narrower spectrum; moderate activity against A. baumannii
Ciprofloxacin (control) Fluoroquinolone Broad-spectrum (MIC ≤1 µg/mL for most strains) Clinically broader activity but higher resistance risk

Key Findings :

  • The 6-azaspiro[3.4]octane core outperformed 2-azaspiro[4.4]nonane in potency against Gram-positive bacteria.
  • Cyclopropane substituents (e.g., 6a and 6c) enhanced activity against K. pneumoniae .

Role in Drug Design: Linker Optimization

Spirocyclic amines are used as rigid linkers to improve target selectivity. A study compared 6-azaspiro[3.4]octane-2-amine with other linkers for CK2α inhibition (Table 2).

Table 2: Linker Performance in CK2α-Targeting Compounds

Linker Structure Ring Strain Selectivity for CK2α Reference
6-Azaspiro[3.4]octane-2-amine Spiro[3.4] Moderate High
7-Azaspiro[3.5]nonane Spiro[3.5] Low Moderate
Piperidine-4-ethanamine Linear None Low

Key Findings :

  • The 6-azaspiro[3.4]octane linker balanced ring strain and length, achieving higher CK2α selectivity than larger (spiro[3.5]) or linear analogs .

Enzyme Inhibition: MAGL Inhibitors

6-Azaspiro[2.5]octane-6-carboxylate derivatives were developed as MAGL inhibitors, contrasting with the spiro[3.4] system (Table 3).

Table 3: MAGL Inhibitor Activity

Compound Structure IC₅₀ (nM) Selectivity Reference
6-Azaspiro[2.5]octane-6-carboxylate Spiro[2.5] <10 High
6-Azaspiro[3.4]octan-2-one derivatives Spiro[3.4] Not reported N/A

Key Findings :

  • Smaller spiro[2.5] systems show superior MAGL inhibition, likely due to enhanced conformational restriction .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility Purity Reference
This compound 125.17 DMSO-soluble ≥98%
2-Oxa-6-azaspiro[3.4]octane 113.16 Water (slight) 95%
2-(Methylsulfonyl)-6-azaspiro[3.4]octane 189.27 DMSO, methanol >95%

Key Findings :

  • Sulfonyl and oxa substitutions improve solubility but may alter pharmacokinetic profiles .

Biological Activity

6-Azaspiro[3.4]octan-2-one is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a unique spiro configuration that includes nitrogen and oxygen atoms, contributing to its chemical reactivity and biological activity. Its molecular formula is C6H11NOC_6H_{11}NO with a molecular weight of 125.17 g/mol. The compound is soluble in water and exhibits stability under standard conditions, making it a suitable candidate for various chemical transformations.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and cyclization reactions. A notable synthesis involves dissolving tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate in dichloromethane and treating it with trifluoroacetic acid under heat to yield the desired product .

Inhibition of EGFR

One of the most promising biological activities of this compound is its potential as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. Studies have indicated that derivatives of this compound can effectively inhibit EGFR activity, suggesting their relevance in cancer treatment .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes by binding to their active sites. This mechanism can modulate various biochemical pathways, which may lead to therapeutic applications in treating diseases associated with enzyme dysregulation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Cancer Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation through the EGFR pathway .
  • Inflammatory Disease Models : The compound has shown promise in models of inflammatory diseases, where it may reduce inflammation markers by inhibiting specific signaling pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the spiro structure can enhance biological activity, leading to more potent derivatives for further development as pharmaceutical agents .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The compound interacts with specific receptors or enzymes, inhibiting their activity and disrupting associated signaling pathways.
  • Cell Proliferation Modulation : By inhibiting EGFR, it can prevent the downstream effects that lead to tumor growth and survival .

Applications in Drug Discovery

Given its diverse biological activities, this compound is being explored as a scaffold for developing new drugs targeting cancer and inflammatory diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicEGFR inhibition, enzyme inhibition
1-Oxa-6-azaspiro[3.4]octaneSpirocyclicPotential anti-cancer activities
2-Oxa-6-azaspiro[3.4]octaneSpirocyclicEGFR inhibitory activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Azaspiro[3.4]octan-2-one, and how are intermediates characterized?

  • Methodology : Synthesis often involves cyclization reactions or spiroannulation strategies. For example, tert-butyl-protected derivatives (e.g., 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid) are synthesized via Boc protection of the amine group, followed by cyclization . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity (>98% by HPLC) .
  • Experimental Design : Reaction conditions (e.g., temperature, catalysts) should be optimized to minimize side products. For reproducibility, detailed protocols must include solvent systems, stoichiometry, and purification techniques (e.g., column chromatography) .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., spirocyclic CH2_2 groups at δ 2.5–3.5 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) resonance near 170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C7_7H11_{11}NO, MW 125.21) and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving absolute stereochemistry in chiral derivatives (e.g., methyl-substituted analogs) .

Advanced Research Questions

Q. How does ring strain in this compound derivatives influence their reactivity and biological activity?

  • Data Analysis : Computational studies (e.g., DFT calculations) predict conformational stability and strain energy. For instance, derivatives like 6-azaspiro[3.4]octane-2-amine exhibit optimized linker lengths and reduced ring strain, enhancing binding to CK2α in kinase inhibitors .
  • Experimental Validation : Compare bioactivity of strained vs. unstrained analogs using enzymatic assays (e.g., IC50_{50} values for CK2α inhibition) .

Q. What strategies address contradictions in reported synthetic yields of this compound derivatives?

  • Troubleshooting :

  • Reaction Optimization : Varying catalysts (e.g., Pd/C vs. Rh complexes) may improve cyclization efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust redox conditions .
  • Reproducibility : Cross-validate protocols with independent labs, ensuring consistent purity thresholds (≥95%) .

Q. How can computational modeling guide the design of this compound-based probes for target proteins?

  • Methodology :

  • Docking Simulations : Predict binding poses of spirocyclic derivatives in protein active sites (e.g., CK2α ATP-binding pocket) .
  • MD Simulations : Assess conformational flexibility and residence time in solution .
  • QSAR Studies : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity data .

Methodological Best Practices

Q. How should researchers integrate literature data into novel synthetic protocols for this compound?

  • Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-academic sources . Cross-reference synthetic routes from multiple studies to identify consensus conditions (e.g., solvent: THF, temperature: 80°C) .
  • Critical Analysis : Resolve discrepancies (e.g., conflicting yields) by testing variables (e.g., reaction time, inert atmosphere) .

Q. What are the key considerations for reporting spirocyclic compound synthesis in manuscripts?

  • Manuscript Guidelines :

  • Experimental Section : Provide step-by-step procedures, including characterization data for ≥95% pure compounds .
  • Supporting Information : Deposit raw spectral data (NMR, MS) and crystallographic files in public repositories .
  • Reproducibility : Avoid ambiguous terms (e.g., "stirred overnight"); specify exact durations and temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[3.4]octan-2-one
Reactant of Route 2
6-Azaspiro[3.4]octan-2-one

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